1-(4-(Trifluoromethoxy)phenyl)-3-benzoylthiourea
Overview
Description
The compound is a thiourea derivative, which are often used in various chemical applications . Thioureas are known for their role in the synthesis of organic compounds and have applications in various fields such as medicine, agriculture, and materials .
Synthesis Analysis
While specific synthesis information for this compound was not found, a related compound, 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles, were synthesized electrochemically .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray diffraction and density functional theory (DFT) calculations .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were found to display electrochromic behaviors .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined experimentally. For a related compound, 4-(Trifluoromethoxy)phenyl isocyanate, the bioaccumulation estimates, volatilization from water, and other properties were provided .Scientific Research Applications
Synthesis and Biological Properties
Compounds within the thiourea class, specifically 1-(acyl/aroyl)-3-(substituted) thioureas, have seen extensive applications as ligands in coordination chemistry due to their unique structural and electronic properties. Research indicates that nitrogen substituents in thioureas play a critical role in intra- and intermolecular hydrogen-bonding interactions, significantly influencing their coordination capabilities. This class of compounds, including variations like 1-(4-(Trifluoromethoxy)phenyl)-3-benzoylthiourea, demonstrates potential in forming complex structures with metals, paving the way for novel applications in materials science and catalysis (A. Saeed, U. Flörke, M. Erben, 2014).
Antineoplastic Potential
The research on derivatives of phenylcarbonyl compounds, such as 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, suggests significant antineoplastic (anticancer) potential. These compounds have demonstrated cytotoxic properties that are often more potent than contemporary anticancer drugs, highlighting the importance of structural elements like the trifluoromethoxy group in enhancing biological activity. The ability to induce apoptosis, generate reactive oxygen species, and modulate mitochondrial functions are among the notable mechanisms of action. This suggests that structurally related compounds, including this compound, may possess valuable therapeutic properties (Mohammad Hossain et al., 2020).
Mechanism of Action
Target of Action
The primary target of 1-(4-(Trifluoromethoxy)phenyl)-3-benzoylthiourea is the soluble epoxide hydrolase (sEH) . sEH is a major enzyme involved in metabolizing epoxy-polyunsaturated fatty acids . It is highly expressed in various organs such as the liver, kidney, heart, lung, intestine, brain, and vasculature of mammals .
Mode of Action
The compound acts as an inhibitor of sEH . It binds to the active site of the enzyme, preventing it from metabolizing its substrates . This inhibition is achieved through the formation of additional hydrogen bonds in the active site of the enzyme .
Biochemical Pathways
The inhibition of sEH by this compound affects the metabolism of epoxy-polyunsaturated fatty acids . Normally, sEH converts these compounds into less active dihydroxyeicosatrienoic acids . By inhibiting sEH, the compound allows epoxy-polyunsaturated fatty acids to exert their initial biologic activities .
Pharmacokinetics
It is known that the pharmacokinetics of similar seh inhibitors are influenced by their specific binding to seh, a phenomenon known as target-mediated drug disposition .
Result of Action
The inhibition of sEH by this compound can lead to various effects at the molecular and cellular levels. For instance, it has been shown to reduce inflammation and protect against hypertension, neuropathic pain, and neurodegeneration . It also ameliorates experimental autoimmune encephalomyelitis without affecting circulating white blood cell counts .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect its binding to sEH . Additionally, the compound’s action may be influenced by the physiological conditions of the organism, such as the pH and temperature of the body .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2S/c16-15(17,18)22-12-8-6-11(7-9-12)19-14(23)20-13(21)10-4-2-1-3-5-10/h1-9H,(H2,19,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKGYRYYAGHJHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186684 | |
Record name | N-[Thioxo[[4-(trifluoromethoxy)phenyl]amino]methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701186684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163490-80-0 | |
Record name | N-[Thioxo[[4-(trifluoromethoxy)phenyl]amino]methyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163490-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[Thioxo[[4-(trifluoromethoxy)phenyl]amino]methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701186684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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